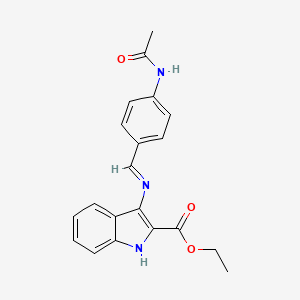
3-(((4-(Acetylamino)phenyl)methylene)amino)-1H-indole-2-carboxylic acid, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 3-(((4-(acétylamino)phényl)méthylène)amino)-1H-indole-2-carboxylique, ester éthylique est un composé organique complexe appartenant à la classe des dérivés de l'indole. Ce composé se caractérise par sa structure unique, qui comprend un noyau indole, un groupe acétylamino et une partie ester éthylique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'acide 3-(((4-(acétylamino)phényl)méthylène)amino)-1H-indole-2-carboxylique, ester éthylique implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse courante comprend les étapes suivantes :
Formation du noyau indole : Le noyau indole peut être synthétisé par la synthèse de l'indole de Fischer, qui implique la réaction de la phénylhydrazine avec un aldéhyde ou une cétone en milieu acide.
Introduction du groupe acétylamino : Le groupe acétylamino peut être introduit en faisant réagir le dérivé de l'indole avec l'anhydride acétique en présence d'une base telle que la pyridine.
Formation de l'ester éthylique : Le groupe acide carboxylique sur le noyau indole peut être estérifié en utilisant de l'éthanol et un catalyseur acide fort comme l'acide sulfurique.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de la synthèse automatisée peut améliorer l'efficacité et le rendement du composé. En outre, des techniques de purification telles que la recristallisation et la chromatographie sont employées pour obtenir le composé à haute pureté.
Analyse Des Réactions Chimiques
Types de réactions
L'acide 3-(((4-(acétylamino)phényl)méthylène)amino)-1H-indole-2-carboxylique, ester éthylique subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène, ce qui conduit à la formation des produits oxydés correspondants.
Réduction : Des réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium, ce qui entraîne la réduction de groupes fonctionnels spécifiques.
Substitution : Le composé peut subir des réactions de substitution nucléophile, où des nucléophiles remplacent des substituants spécifiques sur la molécule.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide ou neutre.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Nucléophiles comme les amines ou les thiols en présence d'une base.
Principaux produits formés
Oxydation : Formation de dérivés oxydés avec des groupes fonctionnels supplémentaires contenant de l'oxygène.
Réduction : Formation de dérivés réduits avec des groupes fonctionnels hydrogénés.
Substitution : Formation de dérivés substitués avec de nouveaux groupes fonctionnels remplaçant les groupes existants.
Applications De Recherche Scientifique
L'acide 3-(((4-(acétylamino)phényl)méthylène)amino)-1H-indole-2-carboxylique, ester éthylique a des applications diverses dans la recherche scientifique :
Chimie : Utilisé comme bloc de construction en synthèse organique pour le développement de nouveaux composés ayant une activité biologique potentielle.
Biologie : Étudié pour ses interactions avec les macromolécules biologiques et son potentiel en tant que sonde biochimique.
Médecine : Enquête sur ses propriétés thérapeutiques potentielles, notamment ses activités anti-inflammatoires et anticancéreuses.
Industrie : Utilisé dans le développement de produits chimiques et de matériaux spécialisés ayant des propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action de l'acide 3-(((4-(acétylamino)phényl)méthylène)amino)-1H-indole-2-carboxylique, ester éthylique implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modulant leur activité et entraînant des effets en aval. Par exemple, il peut inhiber des enzymes spécifiques impliquées dans les voies inflammatoires, exerçant ainsi des effets anti-inflammatoires.
Mécanisme D'action
The mechanism of action of 3-(((4-(Acetylamino)phenyl)methylene)amino)-1H-indole-2-carboxylic acid, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide indole-3-acétique : Une hormone végétale naturelle avec un noyau indole similaire.
Indométacine : Un anti-inflammatoire non stéroïdien avec une structure indole.
Tryptophane : Un acide aminé essentiel avec un cycle indole.
Unicité
L'acide 3-(((4-(acétylamino)phényl)méthylène)amino)-1H-indole-2-carboxylique, ester éthylique est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes.
Propriétés
Numéro CAS |
143603-79-6 |
|---|---|
Formule moléculaire |
C20H19N3O3 |
Poids moléculaire |
349.4 g/mol |
Nom IUPAC |
ethyl 3-[(4-acetamidophenyl)methylideneamino]-1H-indole-2-carboxylate |
InChI |
InChI=1S/C20H19N3O3/c1-3-26-20(25)19-18(16-6-4-5-7-17(16)23-19)21-12-14-8-10-15(11-9-14)22-13(2)24/h4-12,23H,3H2,1-2H3,(H,22,24) |
Clé InChI |
ONRBMDLXBYJQIH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C2=CC=CC=C2N1)N=CC3=CC=C(C=C3)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


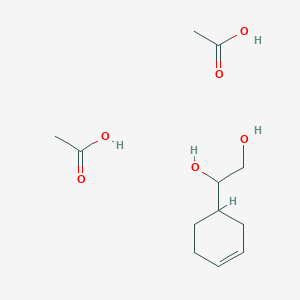
![(R)-1beta-(2,3-Dihydrobenzofuran-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B12560233.png)
![Methyl {[3-(isocyanatomethyl)phenyl]methyl}carbamate](/img/structure/B12560234.png)
![10-[(4-Fluorophenyl)methylidene]anthracen-9(10H)-one](/img/structure/B12560241.png)
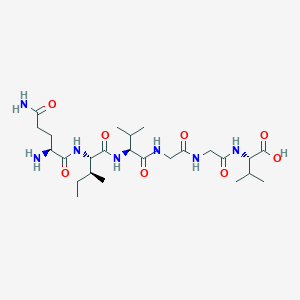
![1,3-Bis{[(7R,11R)-3,7,11,15-tetramethylhexadecyl]oxy}propan-2-ol](/img/structure/B12560250.png)

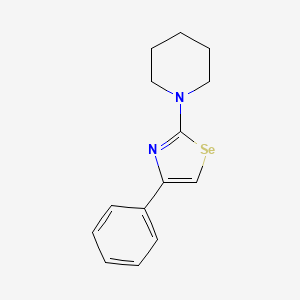
![2-[(But-3-en-2-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane](/img/structure/B12560288.png)

![3,9,11-Trimethoxy-5,6-dihydro-12H-benzo[a]xanthen-12-one](/img/structure/B12560321.png)
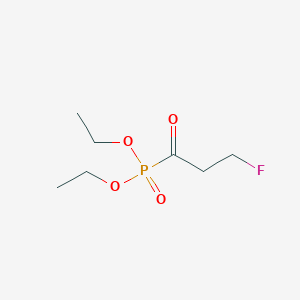

![4-[Imino(phenyl)methyl]morpholin-4-ium fluoride](/img/structure/B12560335.png)
